7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE
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Overview
Description
7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a nitro group, an isopropoxy group, and a diazaspiro nonane core. The compound’s distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE involves multiple steps, starting with the preparation of the core spirocyclic structure. One common method involves the reaction of a suitable diazabicyclo compound with a nitro-substituted phenyl isopropyl ether under controlled conditions. The reaction typically requires the use of a strong base, such as potassium carbonate, and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other nucleophiles under basic conditions.
Cycloaddition: The spirocyclic structure can participate in cycloaddition reactions to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Potassium carbonate, dimethylformamide (DMF)
Cycloaddition: Various dienophiles and dienes under thermal or photochemical conditions
Major Products Formed
Reduction: 7-[4-Amino-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane
Substitution: Various substituted derivatives depending on the nucleophile used
Cycloaddition: Complex polycyclic compounds
Scientific Research Applications
7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-phenylisoxazole: Shares the nitro and phenyl groups but differs in the core structure.
1-Ethyl-7-[4-nitro-3-(propan-2-yloxy)phenyl]-1,7-diazaspiro[4.4]nonane: Similar structure with an ethyl group instead of a hydrogen atom.
Uniqueness
7-(3-ISOPROPOXY-4-NITROPHENYL)-1,7-DIAZASPIRO[4.4]NONANE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific functions.
Properties
Molecular Formula |
C16H23N3O3 |
---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
7-(4-nitro-3-propan-2-yloxyphenyl)-1,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C16H23N3O3/c1-12(2)22-15-10-13(4-5-14(15)19(20)21)18-9-7-16(11-18)6-3-8-17-16/h4-5,10,12,17H,3,6-9,11H2,1-2H3 |
InChI Key |
NHPOHLKFJVPDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC3(C2)CCCN3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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